4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
Studies have explored the synthesis and chemical properties of bromo-fluorobenzamide derivatives, highlighting their significance in pharmaceutical and materials science. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory and analgesic materials, demonstrates the importance of bromo-fluorobenzamide derivatives in the development of medicinal compounds (Qiu et al., 2009). Another study focuses on the modularity of cocrystals involving bromobenzamide, indicating its utility in designing new materials with specific halogen interactions (Tothadi et al., 2013).
Biological and Environmental Impact
Research on the environmental and health impacts of polybrominated compounds, including those related to bromo-fluorobenzamide derivatives, reveals their persistence and potential toxicological effects. The environmental behavior of parabens, for instance, underscores the ubiquity and persistence of brominated compounds, suggesting similar concerns for bromo-fluorobenzamide derivatives (Haman et al., 2015). Another study reviews the occurrence of novel brominated flame retardants, including their detection in various environments, highlighting the need for further research on their occurrence and toxicology (Zuiderveen et al., 2020).
Potential for Advanced Materials
The development of fluorescent chemosensors based on derivatives similar to 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide showcases their utility in creating sensitive and selective sensors for various analytes. This indicates a promising avenue for the application of such compounds in detecting and monitoring environmental and biological substances (Roy, 2021).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also include looking at appropriate safety measures when handling the compound.
Future Directions
This would involve looking at potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions it could be used in.
Please note that this is a general guide and the specific details would depend on the particular compound being studied. For a specific compound like “4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide”, you would need to consult the relevant scientific literature or databases. If you have access to a university or institutional library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers who specialize in this area.
properties
IUPAC Name |
4-bromo-N-[3-[2-[(4-bromo-2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Br2F2N3O2S/c24-13-4-6-16(18(26)9-13)21(31)28-15-3-1-2-12(8-15)20-11-33-23(29-20)30-22(32)17-7-5-14(25)10-19(17)27/h1-11H,(H,28,31)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDVRUSOGSKQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)F)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Br2F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide |
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